molecular formula C35H28N4O11 B1380629 Azilsartan Dimer CAS No. 1604812-35-2

Azilsartan Dimer

Cat. No.: B1380629
CAS No.: 1604812-35-2
M. Wt: 680.6 g/mol
InChI Key: PIGXPFQGERNXGJ-UHFFFAOYSA-N
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Description

The compound “(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2’-(4-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate” is a complex organic molecule that features multiple functional groups, including dioxolane, oxadiazole, biphenyl, and benzimidazole moieties. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall molecular structure. Typical synthetic routes may include:

  • Formation of the dioxolane ring through acetalization reactions.
  • Construction of the oxadiazole ring via cyclization reactions involving hydrazides and carboxylic acids.
  • Coupling reactions to form the biphenyl structure.
  • Introduction of the benzimidazole moiety through condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple oxygen-containing functional groups makes it susceptible to oxidation reactions.

    Reduction: Reduction reactions can target the oxo groups in the dioxolane and oxadiazole rings.

    Substitution: The aromatic rings in the biphenyl and benzimidazole moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.

Medicine

In medicine, the compound might be explored for its therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

In industry, it could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl derivatives: Compounds with similar dioxolane moieties.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring.

    Biphenyl derivatives: Compounds with biphenyl structures.

    Benzimidazole derivatives: Compounds featuring the benzimidazole ring.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties not found in simpler molecules.

Properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28N4O11/c1-4-44-32-36-26-11-7-10-25(31(40)45-18-28-20(3)47-35(43)49-28)29(26)38(32)16-21-12-14-22(15-13-21)23-8-5-6-9-24(23)30-37-50-33(41)39(30)17-27-19(2)46-34(42)48-27/h5-15H,4,16-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGXPFQGERNXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5CC6=C(OC(=O)O6)C)C(=O)OCC7=C(OC(=O)O7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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